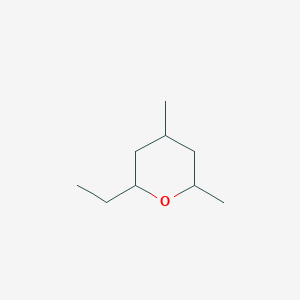
PMPMEase-IN L-23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PMPMEase-IN L-23 is a novel inhibitor of prenylated methylated protein methylesteraseIt is particularly noted for its role in disrupting the interaction between Gβγ subunits and microtubules, which is crucial for neuronal differentiation and neurite outgrowth .
Vorbereitungsmethoden
The synthesis of PMPMEase-IN L-23 involves several steps. Initially, PC12 cells are treated with the inhibitors (L-23, L-28) or PMSF (1, 5, or 10 μM) overnight. Following this, the cells are allowed to differentiate in the presence of nerve growth factor for two consecutive days
Analyse Chemischer Reaktionen
PMPMEase-IN L-23 undergoes various chemical reactions, primarily involving its interaction with prenylated methylated protein methylesterase. The compound is known to disrupt the organization of Gβγ and microtubules, affecting cellular morphology and neurite outgrowth . Common reagents used in these reactions include nerve growth factor and PMSF. The major products formed from these reactions are disrupted microtubule structures and altered cellular morphology .
Wissenschaftliche Forschungsanwendungen
PMPMEase-IN L-23 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the interactions between prenylated methylated protein methylesterase and other cellular components.
Wirkmechanismus
PMPMEase-IN L-23 exerts its effects by inhibiting prenylated methylated protein methylesterase. This inhibition disrupts the interaction between Gβγ subunits and microtubules, leading to altered cellular morphology and neurite outgrowth . The molecular targets involved in this process include the Gβγ subunits and microtubules .
Vergleich Mit ähnlichen Verbindungen
PMPMEase-IN L-23 is often compared with other inhibitors of prenylated methylated protein methylesterase, such as L-28 and PMSF. While all these compounds inhibit the same enzyme, this compound is noted for its higher potency and effectiveness in disrupting microtubule organization . Similar compounds include:
Eigenschaften
Molekularformel |
C12H21FO2S2 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]sulfanylethanesulfonyl fluoride |
InChI |
InChI=1S/C12H21FO2S2/c1-11(2)5-4-6-12(3)7-8-16-9-10-17(13,14)15/h5,7H,4,6,8-10H2,1-3H3/b12-7+ |
InChI-Schlüssel |
TZWRSKIJUFQCKJ-KPKJPENVSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CSCCS(=O)(=O)F)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCSCCS(=O)(=O)F)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)

![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)


![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)



